An In-Depth Technical Guide to the Physical Properties of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol for Drug Discovery Professionals
An In-Depth Technical Guide to the Physical Properties of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol for Drug Discovery Professionals
Introduction: The Significance of the Isoxazole Scaffold and Physicochemical Profiling
The isoxazole ring system is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design.[3][4] Compounds incorporating the isoxazole moiety exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][5][6]
For any novel compound, such as (3-(3-Fluorophenyl)isoxazol-5-yl)methanol, a thorough understanding of its physical properties is not merely academic; it is a fundamental prerequisite for successful drug development. These properties govern a molecule's pharmacokinetics—its absorption, distribution, metabolism, and excretion (ADME)—and are thus predictive of its potential bioavailability and therapeutic efficacy.[7][8] This guide provides a comprehensive technical overview of the key physical properties of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol, detailing the experimental methodologies required for their determination and interpreting their relevance within the context of drug discovery.
Compound Profile: (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
A precise characterization begins with the molecule's basic identity. The structural and fundamental properties of the target compound are summarized below.
Chemical Structure:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO₂ | [9] |
| Molecular Weight | 193.17 g/mol | [9] |
| Physical Form | Solid | [9] |
| InChI Key | GNYHKYFJIXIGKN-UHFFFAOYSA-N | [9] |
Core Physicochemical Properties: Measurement and Implication
The journey from a synthesized molecule to a viable drug candidate is rigorously gated by its physicochemical profile. Here, we dissect the most critical properties and the gold-standard methods for their assessment.
Melting Point (MP): A Sentinel for Purity and Identity
The melting point is a thermodynamic property that provides a rapid and crucial assessment of a compound's purity and identity. Pure crystalline solids exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impurities will depress and broaden this range. While specific experimental data for (3-(3-fluorophenyl)isoxazol-5-yl)methanol is not publicly available, related isoxazole structures suggest an expected melting point in the range of 70-100°C.
This is the most common and reliable method for determining the melting point of a crystalline solid.[10]
Causality Behind Experimental Choices:
-
Dry, Pulverized Sample: Ensures uniform heat transfer and packing. Moisture can act as an impurity, depressing the melting point.[11]
-
Controlled Heating Rate (1-2°C/min): A slow ramp rate near the melting point is critical to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.[10] A rapid heating rate will result in a measured melting point that is artificially high.
-
Two-Stage Measurement: An initial rapid determination provides an approximate range, saving time. A second, careful measurement with a fresh sample provides the accurate value. A previously melted sample should not be reused as its crystal structure may have changed.[11]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the solid sample is completely dry. Finely pulverize a small amount on a watch glass.[11]
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm height is achieved.[10][11]
-
Apparatus Setup: Place the packed capillary into the heating block of a calibrated melting point apparatus.[11]
-
Rapid Determination (Optional): Heat the sample at a fast rate (e.g., 5-10°C/min) to find an approximate melting range. Allow the apparatus to cool.[10]
-
Accurate Determination: Using a fresh capillary, heat rapidly to about 15-20°C below the approximate melting point.[12] Then, decrease the heating rate to 1-2°C per minute.[10]
-
Data Recording: Record the temperature at which the first droplet of liquid is observed (T1) and the temperature at which the entire sample becomes a transparent liquid (T2). The melting point is reported as the range T1-T2.[12]
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is arguably one of the most critical physical properties, as a drug must be in solution to be absorbed from the gastrointestinal tract and distributed throughout the body.[13] Poor solubility is a primary cause of failure for drug candidates.[13] Two types of solubility are relevant in drug discovery:
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method used for initial screening.[13][14]
-
Thermodynamic (Equilibrium) Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the gold-standard measurement, determined by the shake-flask method, and is crucial for lead optimization and pre-formulation studies.[14][15]
This method is considered the most reliable for determining the equilibrium solubility of a compound.[15]
Causality Behind Experimental Choices:
-
Excess Solid: Adding an excess of the solid compound ensures that a saturated solution is formed and that the system reaches equilibrium between the dissolved and solid states.[15]
-
Prolonged Equilibration: Shaking for an extended period (typically 24-72 hours) is necessary to ensure that true thermodynamic equilibrium is achieved. Samples are often taken at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: Filtration or centrifugation is essential to completely remove any undissolved solid particles before concentration analysis, which would otherwise lead to an overestimation of solubility.
Workflow for Thermodynamic Solubility Determination
Caption: Shake-Flask method for equilibrium solubility.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes.[16] It is most commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP: The ratio of the concentration of the neutral form of a compound in an immiscible mixture of n-octanol and water at equilibrium.[17]
-
LogD: The ratio of the sum of all forms of a compound (neutral and ionized) between n-octanol and water at a specific pH, typically physiological pH 7.4. For ionizable compounds, LogD is the more physiologically relevant parameter.[16]
An optimal LogP/D value (typically between 1 and 3 for many oral drugs) is a delicate balance; too low, and the compound may not cross membranes efficiently, too high, and it may have poor aqueous solubility and become sequestered in fatty tissues.[16][18] For (3-(3-Fluorophenyl)isoxazol-5-yl)methanol, a calculated LogP value is approximately 1.97, suggesting favorable lipophilicity for membrane permeability.[19]
Ionization Constant (pKa): The Influence of pH
The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[20] Since most drugs are weak acids or bases, their ionization state changes dramatically with the pH of their environment (e.g., stomach pH ~1-3, intestine pH ~6-7.5, blood pH ~7.4).[20][21] The ionization state profoundly impacts solubility and permeability, as the charged (ionized) form is generally more water-soluble but less membrane-permeable than the neutral form.[8][22] (3-(3-Fluorophenyl)isoxazol-5-yl)methanol contains a hydroxyl group, which is a very weak acid, and an isoxazole ring, which is a very weak base. Its pKa values are predicted to be outside the physiological pH range, meaning it will likely exist predominantly in its neutral form throughout the gastrointestinal tract, which is favorable for passive diffusion across membranes.
In Silico Assessment: Lipinski's Rule of Five
Early in drug discovery, computational tools are invaluable for prioritizing candidates. Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a molecule and its potential for oral bioavailability.[7][23][24] An orally active drug generally has no more than one violation of the following criteria:
| Lipinski's Rule Parameter | Value for (3-(3-Fluorophenyl)isoxazol-5-yl)methanol | Rule | Compliance |
| Molecular Weight (MW) | 193.17 Da | < 500 Da | Yes |
| LogP | ~1.97 (Calculated)[19] | < 5 | Yes |
| Hydrogen Bond Donors | 1 (-OH group) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (N, O-ring, O-hydroxyl) | ≤ 10 | Yes |
Relationship between Physical Properties and Drug Development Outcomes
Caption: Interplay of key physical properties in drug discovery.
Spectroscopic Characterization
While not physical properties in the thermodynamic sense, spectroscopic data are essential for confirming the identity and structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework. Expected ¹H NMR signals would include distinct peaks for the aromatic protons on the fluorophenyl ring, a singlet for the isoxazole ring proton, and a singlet for the methylene (-CH₂) protons adjacent to the hydroxyl group.[25][26]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected absorbances would include a broad peak around 3200-3500 cm⁻¹ for the O-H stretch of the alcohol, and characteristic peaks for C=C and C=N stretching within the aromatic and isoxazole rings.[4][27]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[27][28]
Conclusion
(3-(3-Fluorophenyl)isoxazol-5-yl)methanol presents a promising profile from a physicochemical standpoint. Its molecular weight, calculated lipophilicity, and hydrogen bonding capacity align well with the established principles for orally bioavailable drugs, as summarized by its full compliance with Lipinski's Rule of Five. While experimental data for properties like melting point and solubility are not yet widely published, the established, robust protocols detailed in this guide provide a clear and validated pathway for their determination. A comprehensive experimental evaluation of these properties is a critical next step in assessing the full potential of this and related isoxazole derivatives in any drug discovery program.
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